3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Description
3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 4-methoxyphenyl substituent at position 5 and an amino group at position 2. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which are modifiable for diverse applications .
Properties
IUPAC Name |
3-amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,8,10H,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQZLMRHCIHBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237568 | |
| Record name | 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114596-76-7 | |
| Record name | 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114596-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps, starting with the formation of the cyclohex-2-en-1-one core. One common approach is the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of β-enaminones, including electrophilic substitution, hydrolysis, and rearrangements.
2.1. Electrophilic Aromatic Substitution
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Reactivity : The methoxy group (OCH₃) on the phenyl ring is strongly electron-donating, directing electrophilic substitution to the ortho/para positions.
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Example : Bromination or nitration could occur at the para position relative to the methoxy group.
2.2. Hydrolysis
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Conditions : Acidic or basic conditions.
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Outcome : Hydrolysis of the enamine group generates the corresponding β-diketone and amine.
2.3. -Sigmatropic Rearrangements
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Mechanism : Under thermal or catalytic conditions, the enamine moiety may undergo sigmatropic rearrangements, though this is less common compared to aldol-related pathways .
Chemical Reactivity and Functional Group Interactions
The compound’s reactivity stems from its enamine and carbonyl functionalities.
3.1. Enamine Reactivity
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Nucleophilic Attack : The enamine acts as a nucleophile, reacting with electrophiles (e.g., aldehydes, ketones).
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Example : Cross-aldol reactions or Michael additions.
3.2. Carbonyl Reactivity
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Electrophilic Attack : The ketone group undergoes reactions such as nucleophilic additions (e.g., Grignard reagents) or reductions.
3.3. Ring-Opening Reactions
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Conditions : Acidic or basic media.
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Outcome : Cleavage of the cyclohexenone ring to form linear diketones or derivatives.
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been designed to target tubulin polymerization, demonstrating superior antiproliferative activity against various leukemia cell lines .
Biological Studies
The compound is utilized in biological research to study enzyme interactions and protein binding. Its ability to form hydrogen bonds through the amino group enhances its binding affinity to biological targets, making it suitable for investigating mechanisms of action in drug design.
Material Science
In industrial applications, this compound serves as a building block for synthesizing dyes and pigments due to its distinct optical properties. The methoxy group contributes to its electronic characteristics, allowing for the development of materials with specific light absorption and emission profiles.
Case Study 1: Anticancer Activity
A study explored the synthesis of novel derivatives based on this compound, assessing their efficacy against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, suggesting potential pathways for drug development targeting cancer treatment .
Case Study 2: Enzyme Inhibition
Research involving the compound's interaction with key enzymes revealed that it acts as a competitive inhibitor. This was demonstrated through kinetic studies that evaluated the binding affinity of the compound compared to known inhibitors, highlighting its potential in drug formulation .
Data Tables
Mechanism of Action
The mechanism by which 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituents
Key Observations :
- Steric Effects : Bulky substituents like 5,5-dimethyl () or furyl () may hinder reactivity or crystal packing compared to the planar methoxyphenyl group.
Physical and Spectral Properties
Melting Points and Stability
- Compounds with electron-withdrawing groups (e.g., 9e: 152–154°C with 2-Br and 3-Cl-4-F substituents ) exhibit higher melting points than those with electron-donating groups (e.g., 9d: 126–128°C ), likely due to stronger dipole-dipole interactions.
- The absence of a melting point for the target compound suggests further experimental characterization is needed.
Spectral Data
- IR Spectroscopy: The amino group in the target compound would show N–H stretches (~3300 cm⁻¹), while the carbonyl (C=O) appears near 1680 cm⁻¹, consistent with cyclohexenone derivatives .
- ¹H NMR : The methoxy group in the target compound would resonate as a singlet at ~3.8 ppm, distinct from the acetyl group’s methyl signal (~2.6 ppm) in or furyl protons (~6–7 ppm) in .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal structures of related compounds (e.g., ) reveal envelope conformations in cyclohexenone rings and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the lattice. The methoxyphenyl group may facilitate π-stacking (e.g., centroid distances ~3.5 Å in ), enhancing crystallinity.
Biological Activity
3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexene framework with an amino group and a methoxy-substituted phenyl ring. This unique arrangement contributes to its chemical reactivity and biological properties. The compound is synthesized through reactions involving 4-aminophenylamine and cyclohexenone derivatives under controlled conditions, which allows for the production of various analogs for testing.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : The compound has been investigated for its antiproliferative effects in cancer cell lines, indicating a mechanism that may involve DNA damage and disruption of the cell cycle.
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- DNA Interaction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through direct interaction with DNA, leading to cellular stress responses.
- Cell Cycle Disruption : The compound may interfere with key regulatory proteins involved in cell cycle progression, thereby inhibiting tumor growth .
- Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. Key findings include:
- Substituent Effects : Variations in substituents on the phenyl ring significantly affect biological activity. For instance, methoxy groups have been associated with increased potency against certain cancer cell lines .
- Cyclohexene Framework : The cyclohexene moiety is essential for maintaining biological activity, as modifications that alter this structure often lead to decreased efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiproliferative Studies : Research on similar cyclohexenone derivatives demonstrated IC50 values indicating significant inhibition of cancer cell proliferation across various lines, including melanoma and colon cancer cells .
- Antimicrobial Testing : In vitro assays revealed that analogs exhibited varying degrees of antimicrobial activity against strains such as E. coli and S. aureus, highlighting the potential for therapeutic applications in infectious diseases .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SKM28 | 16.4 | CDC42/PAK inhibition |
| Compound B | A375 | 20.7 | Cell cycle arrest |
| Compound C | SW480 | 18.5 | DNA damage induction |
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound D | E. coli | 0.17 |
| Compound E | S. aureus | 0.23 |
| Compound F | B. cereus | 0.47 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
